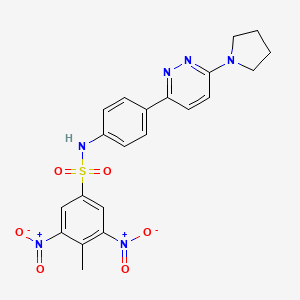

4-methyl-3,5-dinitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methyl-3,5-dinitro-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N6O6S/c1-14-19(26(28)29)12-17(13-20(14)27(30)31)34(32,33)24-16-6-4-15(5-7-16)18-8-9-21(23-22-18)25-10-2-3-11-25/h4-9,12-13,24H,2-3,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTQOKWUMGNMEEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCCC4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N6O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound 4-methyl-3,5-dinitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The molecular formula for this compound is . Its structure features a sulfonamide moiety linked to a pyridazinyl-pyrrolidinyl phenyl group with dinitro substitutions. The synthesis typically involves multi-step reactions including nitration and sulfonation processes, which introduce the nitro groups at specific positions on the aromatic ring.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing primarily on its anticancer properties and mechanisms of action.

Anticancer Activity

Several studies have reported on the anticancer properties of similar compounds, with findings suggesting that derivatives of sulfonamides exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : The compound has shown promising results in inhibiting the proliferation of human leukemia (CEM-13) and breast cancer (MCF-7) cell lines. The IC50 values for these activities are critical for evaluating efficacy.

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 | 15.63 | Tamoxifen (10.38) |

| U-937 | 12.34 | Doxorubicin |

This table illustrates the comparative cytotoxicity of the compound against standard chemotherapeutic agents.

The proposed mechanisms by which this compound exerts its biological effects include:

- Apoptosis Induction : Flow cytometry assays have indicated that the compound can induce apoptosis in cancer cells through activation of caspases and upregulation of pro-apoptotic proteins like p53.

- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival pathways, such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis.

Case Studies

Study 1 : A study published in MDPI highlighted that derivatives with similar structural motifs demonstrated enhanced activity against MCF-7 and A549 cell lines, suggesting that modifications to the phenyl or pyridazinyl groups could further enhance efficacy .

Study 2 : Another research effort focused on the structure-function relationship of sulfonamide derivatives indicated that the introduction of electron-withdrawing groups (like nitro groups) significantly increased anticancer activity by enhancing lipophilicity and cellular uptake .

Q & A

What are the critical steps in synthesizing 4-methyl-3,5-dinitro-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzenesulfonamide, and how can purity be ensured?

Basic Research Question

The synthesis involves multi-step reactions, including sulfonamide coupling, nitro group introduction, and pyridazine functionalization. Key steps include:

- Sulfonamide formation : Reacting the benzene sulfonyl chloride precursor with the amine-containing pyridazine intermediate under controlled pH (8–9) and temperature (0–5°C) to minimize side reactions .

- Nitro group installation : Using mixed acid (HNO₃/H₂SO₄) at 40–60°C, with careful monitoring to avoid over-nitration .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are employed to achieve >95% purity. Analytical HPLC (C18 column, acetonitrile/water mobile phase) confirms purity .

Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

Basic Research Question

A combination of spectroscopic and chromatographic methods is essential:

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., pyrrolidinyl protons at δ 2.8–3.2 ppm; aromatic protons at δ 7.5–8.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass within 3 ppm error) .

- HPLC-DAD : Quantifies purity and detects nitro group decomposition byproducts (retention time shifts) .

How can researchers address solubility limitations of this compound in biological assays?

Advanced Research Question

The compound’s low aqueous solubility (logP ~3.5) can hinder in vitro testing. Strategies include:

- Co-solvent systems : Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) to maintain colloidal stability .

- Salt formation : React with sodium bicarbonate to generate a water-soluble sulfonate salt, verified by pH titration and FTIR .

- Nanoformulation : Encapsulate in PEGylated liposomes (dynamic light scattering confirms particle size <200 nm) .

What experimental design principles optimize reaction yields for the pyridazine-pyrrolidine intermediate?

Advanced Research Question

Statistical design of experiments (DoE) minimizes trial-and-error:

- Factorial screening : Identify critical factors (e.g., temperature, catalyst loading, solvent polarity) using a 2³ factorial design .

- Response surface methodology (RSM) : Optimize conditions (e.g., 70°C, 10 mol% Pd(OAc)₂, DMF/H₂O) to maximize yield (85–90%) .

- In situ monitoring : Raman spectroscopy tracks pyridazine ring formation in real time .

How can researchers evaluate the compound’s bioactivity against enzyme targets like carbonic anhydrase?

Advanced Research Question

Use enzyme inhibition assays and cellular models:

- Fluorometric assays : Measure CA-IX inhibition (IC₅₀) using 4-methylumbelliferyl acetate as a substrate .

- Molecular docking : Simulate binding interactions (AutoDock Vina) to prioritize sulfonamide orientation and nitro group positioning .

- In vitro hypoxia models : Test cytotoxicity in HCT116 colorectal cancer cells under 1% O₂, correlating with CA-IX overexpression .

How to resolve contradictions in structure-activity relationship (SAR) studies for analogs with varying substituents?

Advanced Research Question

Meta-analysis and computational modeling clarify SAR discrepancies:

- 3D-QSAR : Compare CoMFA/CoMSIA models to identify steric/electrostatic fields driving activity .

- Free-Wilson analysis : Quantify contributions of substituents (e.g., pyrrolidinyl vs. piperidinyl groups reduce logD by 0.3 units) .

- Crystallography : Resolve binding modes of analogs with X-ray structures (e.g., sulfonamide oxygen interactions with Zn²⁺ in CA-IX) .

What strategies ensure compound stability during long-term storage and in vitro assays?

Advanced Research Question

Stability is assessed under varied conditions:

- Forced degradation studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 14 days; monitor via HPLC for nitro reduction or sulfonamide hydrolysis .

- Lyophilization : Stabilize as a lyophilized powder (trehalose matrix) with residual moisture <1% (Karl Fischer titration) .

- LC-MS stability screening : Identify major degradation products (e.g., denitrated analogs) .

How can computational methods predict metabolic pathways or toxicity profiles?

Advanced Research Question

In silico tools guide experimental prioritization:

- ADMET prediction : Use SwissADME to estimate CYP450 metabolism (e.g., CYP3A4-mediated sulfonamide cleavage) .

- Toxicity profiling : ProTox-II predicts hepatotoxicity (probability score >0.7) due to nitro groups, validated with HepG2 cell viability assays .

- Metabolite identification : GLORYx generates plausible metabolites (e.g., nitro-to-amine reduction) for LC-MS/MS validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.